5-Chloro-N-phenylbenzene-1,2-diamine
Description
5-Chloro-N-phenylbenzene-1,2-diamine is a substituted aromatic diamine with a chloro group at the 5-position and an N-phenyl substituent. This compound belongs to the benzene-1,2-diamine family, which is characterized by two adjacent amino groups on the benzene ring. Substituted diamines are critical intermediates in pharmaceutical and materials chemistry due to their reactivity in forming heterocycles (e.g., benzimidazoles, quinoxalines) and coordinating with metal ions .
Properties
IUPAC Name |
4-chloro-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPYUECFYIYBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987980 | |
| Record name | 4-Chloro-N~2~-phenylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68406-47-3 | |
| Record name | 4-Chloro-N2-phenyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-phenylbenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N~2~-phenylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-phenylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Procedure
The reduction of N-(5-chloro-2-nitrophenyl)phenylamine to this compound proceeds via a two-electron transfer mechanism. Zinc powder acts as the reducing agent in the presence of ammonium chloride, which facilitates proton transfer and stabilizes intermediates. The reaction is conducted in methanol under mild heating (50–60°C), followed by extraction with dichloromethane and purification via cyclohexane recrystallization.
Key Steps:
-
Nitro Group Reduction: The nitro group (-NO₂) on the aromatic ring is reduced to an amine (-NH₂) through sequential electron and proton transfers.
-
Work-up: Post-reaction, the crude product is dissolved in dichloromethane, filtered to remove zinc residues, and precipitated with cyclohexane to isolate the diamine.
Optimization of Reaction Conditions
Optimizing zinc powder quantity, temperature, and reaction time is critical for maximizing yield. A study demonstrated that using 1.18 equivalents of zinc powder relative to the nitro precursor achieves an 84.3% yield. Excess zinc increases side reactions, while insufficient amounts lead to incomplete reduction.
Table 1: Zinc-Mediated Reduction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Zinc Equivalents | 1.18 eq | Maximizes electron transfer |
| Temperature | 50–60°C | Balances reaction rate and side reactions |
| Reaction Time | 5 hours | Ensures complete reduction |
| Solvent | Methanol | Enhances solubility of intermediates |
Catalytic Hydrogenation: A Safer Alternative
Catalytic hydrogenation offers a cleaner and more sustainable route by replacing zinc with hydrogen gas and palladium-based catalysts. While less documented for this specific compound, analogous reductions of nitroarenes suggest its feasibility.
Mechanism and Advantages
In this method, hydrogen gas is adsorbed onto a palladium/carbon (Pd/C) catalyst, facilitating the reduction of nitro groups to amines. Benefits include:
-
Reduced Waste: Eliminates zinc sludge and acidic byproducts.
-
Higher Selectivity: Minimizes over-reduction or side reactions.
Hypothetical Protocol:
-
Suspend N-(5-chloro-2-nitrophenyl)phenylamine in ethanol.
-
Introduce 5% Pd/C under hydrogen atmosphere (1–3 bar).
-
Stir at room temperature until nitro groups are fully reduced.
Table 2: Comparative Analysis of Reduction Methods
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Zinc/Ammonium Chloride | 84.3 | 95 | Moderate (zinc waste) |
| Catalytic Hydrogenation | 75–90* | 98* | Low |
| *Estimated based on analogous reactions. |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic substitution provides an alternative pathway by introducing the phenyl group after constructing the diamine backbone. This method is less common but valuable for accessing derivatives.
Two-Step Synthesis
-
Diamine Formation: React 5-chloro-1,2-diaminobenzene with a phenylating agent (e.g., iodobenzene) under palladium catalysis.
-
Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).
Challenges:
-
Regioselectivity: Ensuring substitution occurs exclusively at the N1 position.
-
Catalyst Cost: Palladium ligands (e.g., XPhos) increase production expenses.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency, safety, and minimal purification steps. The zinc-mediated method is currently dominant due to:
-
Low Catalyst Costs: Zinc is cheaper than palladium.
-
Batch Reactor Compatibility: Adaptable to existing infrastructure.
Process Improvements:
-
Continuous Flow Systems: Enhance reaction control and reduce processing time.
-
Solvent Recycling: Methanol and dichloromethane can be recovered via distillation.
Chemical Reactions Analysis
5-Chloro-N-phenylbenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom or the amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Organic Synthesis
5-Chloro-N-phenylbenzene-1,2-diamine serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its unique structure allows for versatile modifications that lead to the development of new materials.
Key Reactions:
- Nucleophilic Substitution : The amine groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Coupling Reactions : It can be used in coupling reactions to synthesize more complex aromatic compounds.
| Reaction Type | Description | Example Compound |
|---|---|---|
| Nucleophilic Substitution | Introduction of new functional groups via amine sites | Dyes and pigments |
| Coupling | Formation of complex structures through aromatic coupling | Pharmaceuticals |
Pharmaceutical Development
Research indicates that this compound exhibits promising biological activity, making it a candidate for drug development.
Anticancer Activity:
Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes critical for cell division.
Antimicrobial Properties:
The compound has shown potential antimicrobial activity, suggesting its use in developing new antibiotics or antiseptics.
Case Study:
A study published in Chemical & Pharmaceutical Bulletin explored the synthesis of derivatives based on this compound and their effects on melanoma cells. The results indicated significant inhibition of cell growth, highlighting its potential as an anticancer agent .
Materials Science
In materials science, this compound is investigated for its role in creating advanced polymers and composites. Its ability to form stable bonds with other materials makes it suitable for enhancing the properties of plastics and coatings.
Applications:
- Polymer Additives : Enhances thermal stability and mechanical strength.
- Coatings : Provides protective properties against corrosion and wear.
Mechanism of Action
The mechanism of action of 5-Chloro-N-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The reactivity, stability, and applications of benzene-1,2-diamines are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of 5-Chloro-N-phenylbenzene-1,2-diamine and Analogs
Key Research Findings
Synthetic Efficiency: Electron-withdrawing substituents (e.g., Cl, NO₂) necessitate optimized reaction conditions but enable access to diverse nitroaromatic scaffolds . Chan–Lam coupling efficiently introduces aryl groups to diamines, as seen in the synthesis of N1-(2-bromophenyl)-4-chlorobenzene-1,2-diamine .
Catalytic Applications: Na₂PdP₂O₇ nanoparticles catalyze quinoxaline synthesis from substituted diamines, though chloro-substituted substrates require longer reaction times .
Biological Screening: Diamidines and monoamidines derived from ethylenediamine show promise as antiparasitic agents, with diamidines exhibiting superior in vivo efficacy .
Biological Activity
5-Chloro-N-phenylbenzene-1,2-diamine (CAS Number: 68406-47-3) is an aromatic amine that has garnered attention in various fields of biological and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 218.68 g/mol. The compound features a chlorine atom and two amino groups attached to a benzene ring, contributing to its diverse chemical behavior and biological activity.
Antimicrobial Activity
Research indicates that derivatives of aromatic amines, including this compound, exhibit significant antimicrobial properties . These properties are particularly relevant in the context of increasing antibiotic resistance among pathogens.
Minimum Inhibitory Concentration (MIC) Studies
A summary of MIC values for related compounds indicates the potential efficacy of this compound against various microbial strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | TBD |
| This compound | M. smegmatis | TBD |
| This compound | E. coli | TBD |
Note: TBD indicates that specific MIC data for this compound requires further investigation.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Inhibition of Enzymes : The compound can bind to specific enzymes or receptors, altering their activity. This inhibition can lead to reduced viability of bacterial cells or modulation of signaling pathways.
- Viral Capsid Assembly Inhibition : As part of ongoing research into HIV treatments, derivatives of this compound are being explored for their ability to inhibit the assembly of the HIV capsid, potentially preventing viral replication.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antiviral Research : A study focused on synthesizing dihydrobenzodiazepinedione derivatives using this compound as a building block showed promise in developing inhibitors for HIV capsid assembly. The structure-activity relationship analysis revealed that modifications could enhance potency against HIV.
- Antimicrobial Efficacy : Investigations into the antibacterial and antifungal activities of similar compounds demonstrated that they can effectively inhibit biofilm formation and kill cells in mature biofilms . Such findings underscore the importance of exploring this compound's potential in treating resistant infections.
- Bioactivity Profiling : Further research is needed to elucidate the full biological profile of this compound. Current studies suggest it may have favorable safety profiles while exhibiting selective activity against target pathogens .
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-N-phenylbenzene-1,2-diamine, and how can reaction yields be maximized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic Aromatic Substitution : Reacting 5-chloro-1,2-diaminobenzene with a phenylating agent (e.g., iodobenzene) under Pd-catalyzed conditions. Optimize yields by controlling temperature (80–120°C) and using ligands like XPhos to enhance catalytic activity .
- Schiff Base Intermediate Reduction : Condensation of 5-chloro-1,2-diaminobenzene with benzaldehyde to form an imine, followed by reduction with NaBH₄ or H₂/Pd-C. Yields >80% are achievable with stoichiometric control and inert atmospheres .
Q. Table 1: Synthetic Methods Comparison
| Method | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | Pd(OAc)₂, XPhos, 100°C | 70–85 | Halide selectivity |
| Schiff Base Reduction | NaBH₄, EtOH, RT | 80–90 | Byproduct formation |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 4.0–5.5 ppm). Use DMSO-d₆ as a solvent to resolve NH signals. Coupling patterns confirm substitution positions .
- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). Absence of imine peaks (C=N, ~1650 cm⁻¹) confirms successful reduction .
- HRMS : Calculate exact mass (C₁₂H₁₂ClN₂: 219.0693 Da). Use ESI+ mode for ionization; isotopic clusters confirm chlorine presence .
Q. What are common impurities in this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., 5-chloro-1,2-diaminobenzene) or over-alkylated derivatives.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to minimize absorption errors.
- Refinement Tools : Employ SHELXL for small-molecule refinement. Address disorder by partitioning occupancy or using restraints for flexible groups .
- Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen bonding and packing efficiency .
Example : For a derivative with conflicting bond angles, compare DFT-optimized geometries (B3LYP/6-311++G**) with experimental data to identify steric or electronic distortions .
Q. What role does this compound play in synthesizing thermally stable polymers?
Methodological Answer:
- Polyimide Synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization. The chloro group enhances solubility in DMAc, facilitating film formation.
- Thermal Analysis : TGA shows decomposition >400°C, ideal for flexible electronics. DSC confirms Tg ~250°C due to rigid aromatic backbones .
Q. Table 2: Polymer Properties
| Polymer | Tg (°C) | Td (°C) | Solubility |
|---|---|---|---|
| Polyimide-Cl | 250 | 410 | DMAc, DMF |
| Unmodified Polyimide | 280 | 430 | Limited |
Q. How can this compound be utilized in designing bioactive metal complexes?
Methodological Answer:
- Schiff Base Ligands : Condense with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) to form tridentate ligands. Coordinate with Cu(II) or Ni(II) salts in ethanol under reflux.
- Bioactivity Screening : Test antimicrobial activity via disk diffusion (MIC ≤25 µg/mL against S. aureus). For anticancer assays (e.g., MTT), IC₅₀ values <10 µM indicate potency .
Example : A Ni(II) complex showed 90% apoptosis in HeLa cells at 10 µM, linked to ROS generation confirmed by DCFH-DA staining .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
